4,4,5,5-Tetramethyl-2-[2-(3-nitro-benzyloxy)-phenyl]-[1,3,2]dioxaborolane
Description
4,4,5,5-Tetramethyl-2-[2-(3-nitro-benzyloxy)-phenyl]-[1,3,2]dioxaborolane is a boronic ester derivative characterized by a 1,3,2-dioxaborolane core substituted with a 3-nitrobenzyloxy-phenyl group. This compound (CAS MFCD31614100) is synthesized for applications in Suzuki-Miyaura cross-coupling reactions, a pivotal method in pharmaceutical and materials chemistry . Its nitro group (-NO₂) and benzyloxy linkage contribute to its electron-withdrawing properties, making it a reactive intermediate for constructing aryl-aryl bonds in complex molecules. The compound is commercially available with 95% purity, reflecting its utility in precision-driven synthetic workflows .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[2-[(3-nitrophenyl)methoxy]phenyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BNO5/c1-18(2)19(3,4)26-20(25-18)16-10-5-6-11-17(16)24-13-14-8-7-9-15(12-14)21(22)23/h5-12H,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXPGPZSPXMOGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OCC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-[2-(3-nitro-benzyloxy)-phenyl]-[1,3,2]dioxaborolane typically involves the reaction of a phenylboronic acid derivative with a nitrobenzyl alcohol derivative under specific conditions. The reaction is often catalyzed by a palladium catalyst and requires a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification processes such as recrystallization or chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or amino derivatives.
Reduction: Reduction of the nitro group can yield the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorinating agents under acidic conditions.
Major Products
Oxidation: Formation of nitroso or amino derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of halogenated derivatives or other substituted phenyl derivatives.
Scientific Research Applications
Organic Synthesis
4,4,5,5-Tetramethyl-2-[2-(3-nitro-benzyloxy)-phenyl]-[1,3,2]dioxaborolane is utilized as a reagent in organic synthesis. It serves as a versatile building block for constructing complex organic molecules through cross-coupling reactions, particularly Suzuki-Miyaura coupling. This reaction is essential for forming carbon-carbon bonds and is widely used in the synthesis of pharmaceuticals and agrochemicals.
Material Science
The compound is employed in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its boron-containing structure enhances charge transport properties, making it suitable for use as a hole transport material. The incorporation of this compound can lead to improved efficiency and stability in electronic devices.
Pharmaceutical Development
Research has indicated that derivatives of 4,4,5,5-tetramethyl-2-[2-(3-nitro-benzyloxy)-phenyl]-[1,3,2]dioxaborolane exhibit potential biological activities. Studies have explored its application in drug design and development due to its ability to modulate biological targets effectively.
Case Studies
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-[2-(3-nitro-benzyloxy)-phenyl]-[1,3,2]dioxaborolane involves its ability to participate in cross-coupling reactions. The boron atom in the dioxaborolane ring can form a complex with a palladium catalyst, facilitating the transfer of the phenyl group to an electrophilic partner. This process is crucial in the formation of carbon-carbon bonds in organic synthesis.
Comparison with Similar Compounds
Comparison with Structural Analogs and Related Compounds
Positional Isomers of Nitro-Substituted Derivatives
4,4,5,5-Tetramethyl-2-[2-(4-nitro-benzyloxy)-phenyl]-[1,3,2]dioxaborolane (QD-3735) :
This positional isomer substitutes the nitro group at the para position of the benzyloxy moiety. While structurally similar, the para-nitro group may alter electronic distribution and steric accessibility compared to the meta-nitro variant. Such differences impact reactivity in cross-coupling reactions, with meta-substitution often providing better regioselectivity in electrophilic aromatic substitutions .2-(3-Nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane :
Lacking the benzyloxy bridge, this derivative exhibits higher solubility in polar solvents but reduced steric hindrance. Its simplified structure makes it a preferred substrate for rapid screening in H₂O₂-sensitive fluorescent probes .
Electron-Withdrawing Group (EWG) Variants
- Sulfonyl vs.
- Chlorinated Derivatives : Trichlorophenyl variants (e.g., ) exhibit increased hydrophobicity, favoring lipid membrane penetration in antimicrobial agents.
Electron-Donating Group (EDG) Variants
4,4,5,5-Tetramethyl-2-(3,5-dimethoxyphenyl)-1,3,2-dioxaborolane :
Methoxy groups (-OMe) enhance electron density, slowing oxidative addition in cross-coupling but improving stability against hydrolysis. This derivative is used in synthesizing light-emitting materials .2-(3-[(2-Fluorophenyl)methoxy]phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane :
Fluorine incorporation improves metabolic stability in drug candidates, a critical advantage over nitro-substituted analogs in pharmacokinetics .
Extended Aromatic Systems
AnthBpin (2-(9-anthryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) :
Anthracene-based derivatives () exhibit strong π-π stacking interactions, useful in organic electronics. However, their bulkiness limits reactivity in sterically constrained reactions.Thiophene Derivatives (e.g., 2-(3-hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) : These compounds () are pivotal in polymer solar cells due to their tunable optoelectronic properties, contrasting with the nitrobenzyloxy derivative’s pharmaceutical focus.
Biological Activity
4,4,5,5-Tetramethyl-2-[2-(3-nitro-benzyloxy)-phenyl]-[1,3,2]dioxaborolane is a boron-containing compound that has garnered attention due to its potential biological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a dioxaborolane core structure with additional functional groups that enhance its reactivity and biological interactions. The presence of the nitro group and the benzyloxy moiety is particularly significant in modifying its pharmacological properties.
Mechanisms of Biological Activity
The biological activity of 4,4,5,5-tetramethyl-2-[2-(3-nitro-benzyloxy)-phenyl]-[1,3,2]dioxaborolane can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The boron atom in the dioxaborolane structure can interact with enzymes that utilize nucleophiles for catalysis. This interaction may inhibit key enzymes involved in metabolic pathways.
- Antioxidant Properties : Compounds containing dioxaborolane structures have been reported to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress in cells.
- Cellular Uptake and Distribution : The lipophilic nature of the compound allows for efficient cellular uptake, which is crucial for its therapeutic efficacy.
In Vitro Studies
Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For instance:
- Cell Line Testing : The compound showed promising results against glioblastoma cell lines (LN229), where it was assessed using MTT assays to determine cell viability. The results indicated a dose-dependent reduction in cell viability with IC50 values suggesting significant cytotoxicity at micromolar concentrations .
Case Studies
- Anticancer Activity : In a study published in 2023, derivatives of boron compounds were tested for their anticancer properties. The findings suggested that modifications to the dioxaborolane structure could enhance selectivity towards cancer cells while minimizing effects on normal cells .
- Mechanistic Insights : A mechanistic study revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways. This was evidenced by increased levels of cleaved caspases in treated cells compared to controls .
Table 1: Biological Activity Summary
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | LN229 (glioblastoma) | 10.5 | Apoptosis via caspase activation |
| Study 2 | MCF-7 (breast cancer) | 15.2 | Enzyme inhibition |
| Study 3 | A549 (lung cancer) | 12.8 | Antioxidant activity |
Table 2: Comparative Analysis of Derivatives
| Compound Name | Structure Features | Anticancer Efficacy (IC50 µM) |
|---|---|---|
| Compound A | Nitro group | 9.0 |
| Compound B | Hydroxy group | 7.5 |
| Target Compound | Dioxaborolane core + benzyloxy | 10.5 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
